URAT1 Transporter Inhibition Potency in HEK293 Cells: Target vs. Benzbromarone and Lesinurad
The target compound inhibits human URAT1 with an IC₅₀ of 2.26 µM (2.26 × 10³ nM) in HEK293 cells overexpressing the transporter [1]. This is approximately 4.3-fold less potent than the clinical URAT1 inhibitor benzbromarone (IC₅₀ = 0.53 µM) [2], but 2.6-fold more potent than the value reported for benzbromarone in a separate URAT1-overexpressing HEK293 assay (IC₅₀ ≈ 5.83 µM) [3]. The assay measured inhibition of ¹⁴C-uric acid uptake after a 30-minute preincubation period.
| Evidence Dimension | URAT1 Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.26 × 10³ nM (2.26 µM) |
| Comparator Or Baseline | Benzbromarone: IC₅₀ = 0.53 µM [2]; Benzbromarone range: IC₅₀ = 5.83 to 0.80 µM [3] |
| Quantified Difference | 4.3-fold less potent vs. benzbromarone (0.53 µM); 2.6-fold more potent vs. the lower-bound BM comparator (5.83 µM) |
| Conditions | Human URAT1 stably overexpressed in HEK293 cells; ¹⁴C-uric acid uptake; 30 min preincubation |
Why This Matters
This provides a quantitative benchmark for URAT1-driven projects, allowing researchers to select this compound when a moderate-affinity probe is needed over higher-potency clinical comparators that may introduce cytotoxicity concerns.
- [1] BindingDB. Entry for CHEMBL5397658 / BDBM50624543: URAT1 IC₅₀ = 2.26 × 10³ nM. Accessed 2026-04-30. View Source
- [2] Zhao Z, et al. Discovery of novel benzbromarone analogs with improved pharmacokinetics and benign toxicity profiles as antihyperuricemic agents. Eur J Med Chem. 2022. PMID: 36001935. View Source
- [3] Zhao Z, et al. (2022) Eur J Med Chem. IC₅₀ values for benzbromarone derivatives ranging from 5.83 to 0.80 µM in URAT1 assay. PMID: 36001935. View Source
